molecular formula C23H20N2O2S B5161892 N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B5161892
M. Wt: 388.5 g/mol
InChI Key: WBICELHIMHQUHH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a thiophene ring and a methoxyphenyl group

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups and structural features that make this compound distinct and valuable for various applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-27-17-10-8-16(9-11-17)12-13-24-23(26)19-15-21(22-7-4-14-28-22)25-20-6-3-2-5-18(19)20/h2-11,14-15H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBICELHIMHQUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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